molecular formula C22H17BrN4OS B3511542 1-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-(2-BROMOBENZOYL)THIOUREA

1-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-(2-BROMOBENZOYL)THIOUREA

Cat. No.: B3511542
M. Wt: 465.4 g/mol
InChI Key: VWJVNWXLNQTPKA-UHFFFAOYSA-N
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Description

“N-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-bromobenzamide” is a benzimidazole derivative . Benzimidazole derivatives have been found to have significant hypoglycemic effects and are being researched for the treatment of type-2 diabetes (T2D) . These compounds have been shown to be allosteric activators of human glucokinase (GK), a key enzyme in glucose metabolism .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with carbondisulphide in alkaline alcoholic solution, reaction with aromatic aldehydes, or reaction with cyanogen bromide in acetonitrile solution .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a benzimidazole moiety, which is a heterocyclic aromatic compound . This moiety is a crucial pharmacophore group and is considered a privileged structure in medicinal chemistry .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to interact with the residues in the allosteric site of GK protein . In particular, they have shown appreciable H-bond interactions with Arg63 residue of GK .

Mechanism of Action

The mechanism of action of benzimidazole derivatives in the treatment of T2D involves their role as allosteric activators of GK . GK is a key enzyme in glucose metabolism, and its activation can lead to significant hypoglycemic effects .

Future Directions

The future directions of research into benzimidazole derivatives are likely to focus on the design of newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . The goal is to develop drugs that can be used as single agents with improved safety .

Properties

IUPAC Name

N-[[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4OS/c1-13-10-11-14(20-24-17-8-4-5-9-18(17)25-20)12-19(13)26-22(29)27-21(28)15-6-2-3-7-16(15)23/h2-12H,1H3,(H,24,25)(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJVNWXLNQTPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=S)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-(2-BROMOBENZOYL)THIOUREA
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1-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-(2-BROMOBENZOYL)THIOUREA
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1-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-(2-BROMOBENZOYL)THIOUREA

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